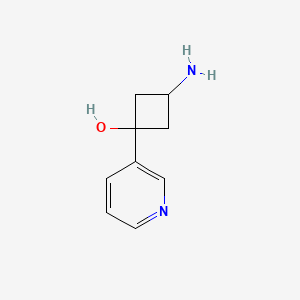
Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a methyloxirane ring, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-throughput screening methods can optimize the catalyst and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of 3-(2-fluorophenyl)-3-methyl-1,2-propanediol.
Substitution: Formation of 2-aminophenyl or 2-thiophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
- Ethyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate
- Ethyl 3-(2-iodophenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
62351-38-6 |
|---|---|
Molekularformel |
C12H13FO3 |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-6-4-5-7-9(8)13/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
NRRBJOVIYKOYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


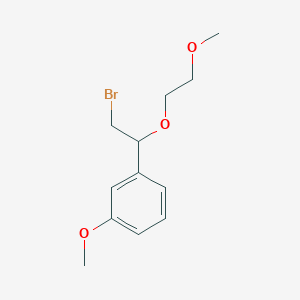

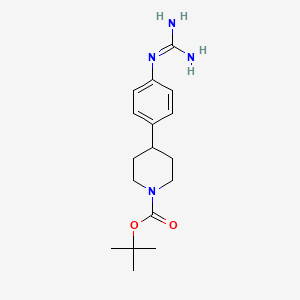
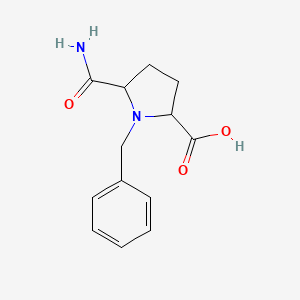
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
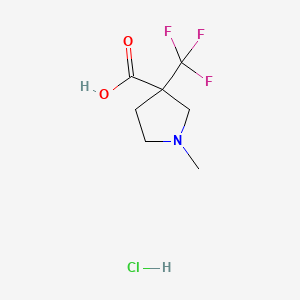
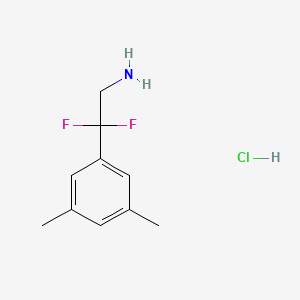
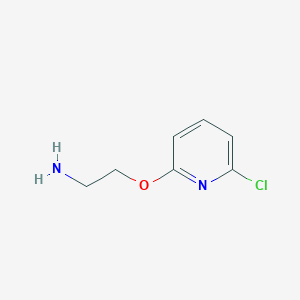
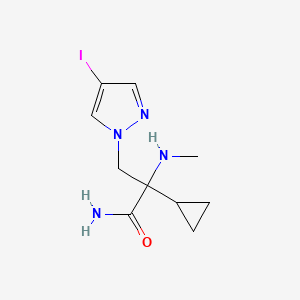

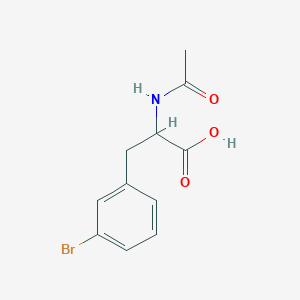
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
